Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate, also known as EA-3167, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. It is a spirocyclic compound that has been found to exhibit unique properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been found to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal studies. It has been found to increase the levels of GABA in the brain, which is associated with a reduction in anxiety and depression. It has also been found to increase the levels of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate in lab experiments is its unique spirocyclic structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is a complex process, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate. One area of research is the development of new drugs based on the structure of this compound that could be used to treat anxiety and depression. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesemethoden
The synthesis of Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a complex process that involves several steps. The first step involves the reaction of ethyl 2-oxocyclopentanecarboxylate with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 1,3-dibromopropane to form the spirocyclic compound this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate has been the subject of several scientific studies due to its potential applications in the field of neuroscience. It has been found to exhibit anxiolytic and anti-depressant properties, making it a promising candidate for the development of new drugs to treat anxiety and depression.
Eigenschaften
IUPAC Name |
ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-13-9(12)8-6-10(7-8)11-4-3-5-14-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLICFGBISLXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)NCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.